2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDQAUNBAXUKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination Strategies
The introduction of the amino group at the C2 position is achieved through reductive amination or nucleophilic substitution. A stereoselective method involves the reduction of a ketone intermediate to the corresponding alcohol, followed by Mitsunobu reaction with phthalimide to install the amino group. For example:
- Ketone Reduction : The ketone at C2 is reduced using L-Selectride® (lithium tri-sec-butylborohydride), yielding a secondary alcohol with >90% diastereomeric excess.
- Mitsunobu Reaction : The alcohol reacts with phthalimide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), producing the protected amine.
Carboxylation and Hydrochloride Formation
The carboxylic acid group is introduced via hydrolysis of a nitrile or ester precursor. Hydrolysis with 6M HCl at reflux for 12 hours converts the nitrile to the carboxylic acid, followed by treatment with HCl gas in diethyl ether to form the hydrochloride salt.
Industrial-Scale Synthesis and Optimization
Industrial production emphasizes cost efficiency and reproducibility. Key advancements include:
- Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for Diels-Alder steps, enhancing throughput.
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) are reused for up to five cycles without significant activity loss.
- Purification : Crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Stereoselectivity |
|---|---|---|---|
| Diels-Alder + Hydrolysis | Cycloaddition, hydrolysis, amination | 58% | High (≥90% de) |
| Reductive Amination | Ketone reduction, Mitsunobu reaction | 72% | Moderate (75% de) |
| Nitrile Hydrolysis | Nitrile intermediate, HCl treatment | 65% | Low (racemic) |
The Diels-Alder route is favored for stereochemical control, whereas reductive amination offers higher overall yields.
Challenges and Mitigation Strategies
- Epimerization : Basic conditions during hydrolysis or amination may cause epimerization at C1. Buffering reactions at pH 5–6 minimizes this issue.
- Byproduct Formation : Triphenylphosphine oxide from Mitsunobu reactions complicates purification. Switching to polymer-supported triphenylphosphine simplifies isolation.
- Scalability : Batch processing limitations are addressed via continuous flow systems, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Ring System : This can be achieved through a Diels-Alder reaction between suitable diene and dienophile components.
- Introduction of Functional Groups : Amino and carboxylic acid groups are introduced via amination and carboxylation reactions, respectively.
- Hydrochloride Salt Formation : The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.
Chemistry
In the field of chemistry, 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride serves as a fundamental building block for synthesizing complex organic molecules. Its bicyclic structure allows for various functional group transformations, enhancing its utility in organic synthesis.
Biology
Biologically, this compound is studied for its interactions within metabolic pathways and enzyme systems. Its ability to participate in hydrogen bonding and electrostatic interactions makes it a candidate for exploring enzyme activity modulation and receptor binding dynamics.
Medicine
Research into the medicinal applications of this compound is ongoing, particularly in developing new therapeutic agents. Preliminary studies suggest potential roles in treating neurological disorders due to its structural similarity to neurotransmitter analogs.
Industrial Applications
The compound is also utilized in various industrial processes, including the production of chemical intermediates and materials. Its unique properties can enhance the performance characteristics of end products in pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related bicyclic derivatives. Below is a detailed analysis of key analogs:
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₂₀ClNO₂
- Molecular Weight : 233.74
- Key Differences: An additional methyl group at the 1-position increases steric bulk and lipophilicity compared to the target compound. Altered amino group placement (2-position vs. 1-position in the target) may affect hydrogen-bonding interactions and solubility.
- Applications : Likely used in specialized organic synthesis due to enhanced steric hindrance .
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.28
- Key Differences: Replacement of the amino group with a Boc-protected aza-nitrogen (2-azabicyclo) modifies reactivity and stability. Carboxylic acid at the 6-position (vs.
- Applications : Used as a protected intermediate in peptide or heterocycle synthesis .
4-Bromobicyclo[2.2.1]heptane-1-carboxylic Acid
- Molecular Formula : C₈H₁₁BrO₂
- Key Differences: Bromine substituent at the 4-position enables cross-coupling reactions, unlike the amino group in the target compound.
- Applications : A versatile building block for Suzuki-Miyaura or Ullmann coupling reactions .
6-Aminopenicillanic Acid (6-APA)
- Molecular Formula : C₈H₁₂N₂O₃S
- Molecular Weight : 216.26
- Key Differences :
- Contains a β-lactam ring fused to a thia-azabicyclo[3.2.0]heptane system, critical for antibiotic activity.
- Sulfur atom and β-lactam moiety distinguish it from the hydrocarbon-based bicyclo[2.2.1] scaffold of the target compound.
- Applications : Core structure for semisynthetic penicillins (e.g., amoxicillin) .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Commercial and Physical Properties
Research Findings and Implications
- Solubility : Hydrochloride salt formation increases aqueous solubility relative to free-base bicyclic amines, advantageous for pharmaceutical formulations .
- Synthetic Utility : Brominated and Boc-protected derivatives (e.g., 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid) offer pathways for diversification via cross-coupling or peptide coupling .
- Biological Activity: Unlike β-lactam-containing bicyclo[3.2.0] systems (e.g., 6-APA), the target compound lacks inherent antibiotic properties but may serve as a scaffold for novel bioactive molecules .
Biological Activity
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative with the molecular formula C10H17NO2·HCl. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and carboxylic acid groups enables the compound to engage in hydrogen bonding and electrostatic interactions with proteins, enzymes, and receptors. This interaction can modulate various cellular processes, including enzyme activity and receptor binding.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are significant in the treatment of type 2 diabetes mellitus due to their role in increasing insulin levels and decreasing glucagon levels .
- Neuroprotective Effects : Preliminary studies suggest that compounds related to this bicyclic structure may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases .
Study 1: DPP-4 Inhibition
In a study focusing on the structure-activity relationship (SAR) of bicyclic amino acids, it was found that derivatives of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane exhibited significant inhibition of DPP-4 activity. The study utilized molecular modeling to predict the binding affinity and inhibition potential of these compounds, demonstrating promising results for therapeutic applications in diabetes management .
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of bicyclic amino acids in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage induced by oxidative agents, suggesting a potential role in developing treatments for conditions such as Alzheimer's disease .
Summary of Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | DPP-4 Inhibition | Significant inhibition observed; potential for diabetes treatment |
| Study 2 | Neuroprotection | Mitigated oxidative stress-induced neuronal damage; potential for neurodegenerative disease treatment |
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Ring : Achieved through Diels-Alder reactions.
- Functional Group Introduction : Amino and carboxylic groups are added via amination and carboxylation.
- Salt Formation : The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
This compound serves as a versatile building block in organic synthesis and has applications in drug development due to its biological activities.
Q & A
Q. What are the common synthesis routes for 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step process starting with a bicyclic precursor. Key steps include:
- Cyclization : A precursor undergoes acid- or base-catalyzed cyclization to form the bicyclo[2.2.1]heptane core .
- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution.
- Hydrochloride Formation : The free base is treated with HCl to enhance stability and solubility .
Purification : Final purification often employs crystallization or column chromatography to achieve ≥97% purity .
Q. What are the optimal storage and handling conditions for this compound?
Methodological Answer:
Q. How is the structural integrity of this compound validated in research settings?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR confirms bicyclic structure and substituent positions (e.g., dimethyl groups at C7).
- HRMS : Validates molecular formula (C₉H₁₆ClNO₂) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (1R,3S,4S) configuration in related analogs) .
- InChI Key : WUKAJPOKLIRLLD-YAFCINRGSA-N (PubChem) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions during amination .
Example Data :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Cyclization Temp | 60°C | 15–20% |
| Catalyst Loading | 5 mol% | 10–12% |
Q. What strategies ensure stereochemical purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R)-camphor derivatives) to control stereochemistry .
- Epimerization Control : Base-induced epimerization (e.g., K₂CO₃ in MeOH) can correct undesired stereoisomers .
- Chromatographic Separation : Chiral HPLC resolves diastereomers (e.g., using Chiralpak® IA column) .
Q. How is the biological activity of this compound evaluated in preclinical studies?
Methodological Answer:
- In-Vitro Assays :
- Enzyme Inhibition : Test against proteases or kinases (IC₅₀ values via fluorescence assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structural-Activity Relationships (SAR) : Compare with analogs (e.g., 4-fluoro derivatives) to identify bioactive motifs .
Q. How can contradictory data on bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assays across independent labs using standardized protocols .
- Batch Analysis : Confirm compound purity (HPLC ≥97%) to rule out impurity-driven effects .
- Computational Modeling : MD simulations predict binding modes to explain divergent results (e.g., docking with EGFR kinase) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
